2-Palmitoylglycerol

Catalog No.
S575818
CAS No.
23470-00-0
M.F
C19H38O4
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Palmitoylglycerol

CAS Number

23470-00-0

Product Name

2-Palmitoylglycerol

IUPAC Name

1,3-dihydroxypropan-2-yl hexadecanoate

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,20-21H,2-17H2,1H3

InChI Key

BBNYCLAREVXOSG-UHFFFAOYSA-N

SMILES

Array

Synonyms

Hexadecanoic Acid 2-Hydroxy-1-(hydroxymethyl)ethyl Ester; 2-Hexadecanoyl Glycerol; 2-Monohexadecanoylglycerol; 2-Monopalmitin; 2-Monopalmitoyl-sn-glycerol; 2-Monopalmitoylglycerol; 2-Palmitoylglycerol; Glycerol-β-palmitate; Palmitic Acid β-monoglycer

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)CO

The exact mass of the compound 2-Palmitoylglycerol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Supplementary Records. It belongs to the ontological category of 2-acylglycerol 16:0 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Monoradylglycerols [GL01] -> Monoacylglycerols [GL0101]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Palmitoylglycerol (2-PG) is a saturated monoacylglycerol (MAG) characterized by a 16-carbon palmitic acid chain esterified strictly at the sn-2 position of the glycerol backbone. Exhibiting a melting point of 68–70 °C, this solid lipid serves as a critical analytical standard and biological probe . In procurement contexts, 2-PG is primarily sourced for its role as a regiospecific calibration standard in mass spectrometry-based lipidomics and as an endocannabinoid congener [1]. Unlike polyunsaturated MAGs, its fully saturated structure provides a highly stable, oxidation-resistant baseline for formulating lipid nanoparticles, calibrating receptor assays, and investigating metabolic signaling pathways without the confounding variable of rapid lipid peroxidation [2].

Procuring a generic 'monopalmitin' or a crude mixture of 1-palmitoylglycerol (1-PG) and 2-palmitoylglycerol (2-PG) fundamentally compromises both analytical and biological workflows. Monoacylglycerols are highly susceptible to α-hydroxy acyl migration, a thermodynamically driven process where the acyl chain spontaneously shifts from the sn-2 to the sn-1/3 position [1]. If a buyer substitutes pure 2-PG with a mixed or degraded standard, tandem mass spectrometry (MS/MS) calibration for regiospecific lipid profiling becomes impossible, as the distinct fragmentation pathways of the regioisomers overlap [1]. Furthermore, in endocannabinoid receptor assays, 1-PG and 2-PG exhibit divergent binding affinities and signaling outcomes; using an unresolved mixture confounds the measurement of specific congener-mediated functional antagonism at the CB1 receptor [2].

Regiospecific Resolution in Tandem Mass Spectrometry

To accurately quantify lipid metabolic flux, laboratories must differentiate sn-2 MAGs from their sn-1/3 counterparts. Pure 2-PG is required as a calibration standard to develop low-temperature derivatization protocols that halt acyl migration. When derivatized with short-chain organic acids (e.g., acetic acid), pure 2-PG and 1-PG yield distinct diagnostic fragment ions (such as the loss of the derivatizing acid vs. the loss of the fatty acid chain) under positive ion mode MS/MS[1]. Procurement of pure 2-PG ensures 100% resolution of these positional isomers, whereas generic monoglyceride mixtures fail to provide the distinct precursor ion scanning baselines needed for tissue extract profiling[1].

Evidence DimensionResolution of sn-2 vs sn-1/3 positional isomers via MS/MS fragmentation
Target Compound DataPure 2-PG yields distinct diagnostic fragment ions upon diacetyl derivatization, enabling precise regiospecific quantification
Comparator Or BaselineGeneric Monopalmitin (unresolved mixture of 1-PG and 2-PG)
Quantified DifferencePure 2-PG allows definitive regiospecific identification, whereas mixed standards produce overlapping spectra that prevent accurate isomer quantification
ConditionsTSQ Quantum Ultra mass spectrometer, positive ion mode, 10 mM ammonium acetate, low-temperature diacetyl derivatization

Securing pure 2-PG is mandatory for analytical laboratories developing quantitative lipidomics assays, as crude monoglycerides cannot calibrate regiospecific fragmentation models.

Functional Antagonism and CB1 Receptor Internalization

While historically grouped as an 'entourage' compound that potentiates 2-arachidonoylglycerol (2-AG), isolated 2-PG has been quantitatively shown to act as a functional antagonist in specific neuronal models. In autaptic hippocampal neurons, 2-PG fails to potentiate 2-AG-mediated depolarization-induced suppression of excitation (DSE) [1]. Furthermore, 2-PG modestly internalizes CB1 receptors on its own at concentrations as low as 300 nM, diverging from the signaling profile of 2-AG, which achieves maximal inhibition of signaling at 5 µM [1].

Evidence DimensionCB1 receptor internalization and DSE potentiation
Target Compound Data2-PG induces modest CB1 internalization at 300 nM and acts as an antagonist in DSE assays
Comparator Or Baseline2-Arachidonoylglycerol (2-AG) (primary agonist, requires 5 µM for maximal inhibition)
Quantified Difference2-PG behaves as a functional antagonist, failing to potentiate 2-AG-mediated DSE, directly contradicting generic entourage effect assumptions
ConditionsAutaptic hippocampal neurons and cell-based signaling assays (5 µM acylglycerol treatments for 5 minutes)

Researchers investigating the endocannabinoid system must procure pure 2-PG to accurately differentiate congener-mediated antagonism from primary 2-AG agonism.

Precursor Suitability and Oxidative Stability in Nanocarrier Formulations

When formulating lipid nanocarriers for enteroendocrine L-cell stimulation, the choice of monoacylglycerol directly impacts formulation stability and biological readout. 2-PG, possessing a fully saturated 16:0 acyl chain, offers significantly higher oxidative stability compared to monounsaturated (e.g., 2-oleoylglycerol) or polyunsaturated MAGs[1]. In studies evaluating nanoparticle-mediated GLP-1 secretion, saturated MAGs like 2-PG provide a stable, non-oxidizing lipid matrix, ensuring that the observed cellular responses are not confounded by lipid peroxidation byproducts that typically degrade polyunsaturated controls [1].

Evidence DimensionOxidative stability in lipid nanocarrier formulation
Target Compound Data2-PG (saturated 16:0 chain) remains structurally intact without peroxidation during nanoparticle preparation and incubation
Comparator Or Baseline2-Oleoylglycerol (2-OG) and 2-Arachidonoylglycerol (2-AG) (unsaturated, prone to oxidation)
Quantified DifferenceComplete absence of double bonds in 2-PG prevents ROS-mediated degradation, unlike 2-AG which rapidly oxidizes in aqueous media
ConditionsLipid nanocarrier formulation and in vitro GLUTag L-cell incubation

Procurement of fully saturated 2-PG is critical for researchers needing a stable, oxidation-resistant MAG control for long-term cell culture and nanoparticle formulation.

Calibration Standard for Regiospecific Shotgun Lipidomics

Directly downstream of its distinct MS/MS fragmentation profile, 2-PG is an essential procurement item for analytical laboratories performing shotgun lipidomics. It is used to calibrate low-temperature derivatization protocols that prevent α-hydroxy acyl migration, enabling the precise quantification of sn-2 monoacylglycerols in complex biological tissue extracts[1].

Endocannabinoid Congener Profiling and Antagonism Assays

Because 2-PG induces CB1 receptor internalization and acts as a functional antagonist rather than a simple entourage compound, it is a critical reagent for neuropharmacology labs. Researchers procure 2-PG to isolate congener-specific antagonistic effects in neuronal signaling assays, differentiating these pathways from the primary agonism of 2-AG [2].

Stable Lipid Matrices for Enteroendocrine Nanoparticle Delivery

Leveraging its saturated, oxidation-resistant structure, 2-PG is utilized in the formulation of lipid nanocarriers targeting enteroendocrine L-cells. It serves as a stable structural lipid and baseline control in studies evaluating how different monoacylglycerols influence the secretion of metabolic peptides like GLP-1 [3].

Physical Description

Solid

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

330.27700969 Da

Monoisotopic Mass

330.27700969 Da

Heavy Atom Count

23

Appearance

A crystalline solid

UNII

21I29V2935

Other CAS

23470-00-0

Wikipedia

Glyceryl 2-palmitate

Use Classification

Lipids -> Glycerolipids [GL] -> Monoradylglycerols [GL01] -> Monoacylglycerols [GL0101]

Dates

Last modified: 08-15-2023
Nomura et al. Activation of the endocannabinoid system by organophosphorus nerve agents Nature Chemical Biology, doi: 10.1038/nchembio.86, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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